3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide
Overview
Description
3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C₁₀H₇FN₃O₂S₂ and a molecular weight of 284.31 g/mol. This compound is characterized by the presence of a cyano group (-CN), a fluoro group (-F), and a thiazol-2-yl moiety attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common synthetic route includes the reaction of 2-aminothiazole with chlorosulfonic acid to form the thiazol-2-ylsulfonyl chloride intermediate. This intermediate is then reacted with 3-cyano-4-fluorobenzeneamine under basic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is utilized to study enzyme inhibition and receptor binding. Its interaction with various biological targets can provide insights into the mechanisms of biological processes.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano and fluoro groups contribute to its binding affinity and selectivity towards these targets. The thiazol-2-yl moiety plays a crucial role in the compound's biological activity, influencing its mechanism of action.
Comparison with Similar Compounds
3-Cyano-4-fluorobenzenesulfonamide
4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide
3-Cyano-N-(thiazol-2-yl)benzenesulfonamide
Uniqueness: 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide stands out due to the presence of both cyano and fluoro groups, which enhance its reactivity and biological activity compared to similar compounds. Its unique combination of functional groups makes it a valuable compound in various applications.
Properties
IUPAC Name |
3-cyano-4-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O2S2/c11-9-2-1-8(5-7(9)6-12)18(15,16)14-10-13-3-4-17-10/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHMZVOZPKVGSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=NC=CS2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.